1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline
Overview
Description
1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline is an organic compound with the molecular formula C13H19N. It is a derivative of quinoline, characterized by the presence of four methyl groups and a tetrahydro structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that this compound is used as a reactant in the preparation of ansa-ammonium borates , which are used as highly active metal-free catalysts for hydrogenation of imines and quinoline .
Mode of Action
It’s known that the compound is involved in the friedel–crafts reaction , a type of electrophilic aromatic substitution reaction that involves the acylation of aromatic compounds.
Biochemical Pathways
Its role in the preparation of ansa-ammonium borates suggests it may influence pathways related to the hydrogenation of imines and quinoline .
Result of Action
Its use in the preparation of ansa-ammonium borates suggests it may play a role in catalyzing the hydrogenation of imines and quinoline .
Action Environment
It’s known that the compound is a clear liquid at room temperature , suggesting that its physical state may be influenced by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ketones in the presence of acid catalysts can yield the desired tetrahydroquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The methyl groups and the nitrogen atom can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline
- 1,2,3,4-Tetrahydro-2,2,4,6-tetramethylquinoline
- 1,2,3,4-Tetrahydro-2,2,4,8-tetramethylquinoline
Uniqueness: 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .
Properties
IUPAC Name |
2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-7,10,14H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWNXIXJZMSDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886357 | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59388-58-8 | |
Record name | 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59388-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059388588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline in material science?
A1: 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline shows promise as a building block for electro-optic materials. [] When incorporated into "push-pull" chromophores with specific acceptor groups and conjugated spacers, it acts as an electron donor. These chromophores exhibit significant non-linear optical properties, with high molecular first hyperpolarizabilities and electro-optic coefficients. [] This makes them potentially useful in electro-optic devices. Notably, β-branched thiophene derivatives of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline show improved thermal stability, a crucial factor for practical electro-optic applications. []
Q2: Are there any studies on the potential toxicity of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline?
A2: While research on the specific compound's toxicity is limited within the provided papers, one study investigates the cytotoxic and genotoxic effects of 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin on human lymphocytes. [] This suggests a potential area of concern regarding the compound's safety profile that requires further investigation.
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